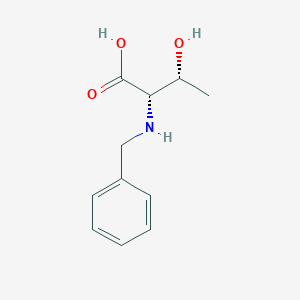
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide is a complex organic compound with the molecular formula C22H20Cl2N2O3S and a molecular weight of 463.38 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzhydryl group and a sulfonamido group attached to an acetamide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide typically involves multiple steps, starting with the preparation of the benzhydryl and sulfonamido intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories under stringent conditions to maintain its purity and stability. The process may involve large-scale synthesis using automated reactors and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The benzhydryl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide include other sulfonamido and benzhydryl derivatives, such as:
- N-Benzhydryl-2-((2-chloro-N-methylphenyl)sulfonamido)acetamide
- N-Benzhydryl-2-((2,5-dichlorophenyl)sulfonamido)acetamide
- N-Benzhydryl-2-((2,5-dichloro-N-ethylphenyl)sulfonamido)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzhydryl and sulfonamido groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .
Eigenschaften
Molekularformel |
C22H20Cl2N2O3S |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
N-benzhydryl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-26(30(28,29)20-14-18(23)12-13-19(20)24)15-21(27)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H,25,27) |
InChI-Schlüssel |
LZZJNRVIZKVNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)




![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)


![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
